3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one
Overview
Description
3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one is a complex organic compound that belongs to the class of indolin-2-ones This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a nitro group attached to an indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolin-2-one Core: This step involves the cyclization of an appropriate precursor to form the indolin-2-one structure.
Introduction of the Nitro Group: Nitration of the indolin-2-one core is carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(2-(4-hydroxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
3-Hydroxy-3-(2-(4-methylphenyl)-2-oxoethyl)-5-nitroindolin-2-one: Similar structure but with a methyl group instead of a methoxy group.
3-Hydroxy-3-(2-(4-chlorophenyl)-2-oxoethyl)-5-nitroindolin-2-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one imparts unique chemical properties, such as increased electron density on the aromatic ring, which can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-nitro-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-25-12-5-2-10(3-6-12)15(20)9-17(22)13-8-11(19(23)24)4-7-14(13)18-16(17)21/h2-8,22H,9H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNSAWKYIWKQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.